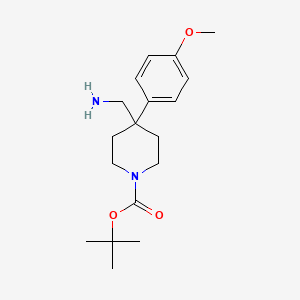

Tert-butyl 4-(aminomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate

Description

This compound features a piperidine ring substituted at the 4-position with both an aminomethyl group and a 4-methoxyphenyl group, while the 1-position is protected by a tert-butoxycarbonyl (Boc) group. The 4-methoxyphenyl substituent contributes to lipophilicity and π-π interactions, which may improve membrane permeability or binding affinity in biological systems .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-11-9-18(13-19,10-12-20)14-5-7-15(22-4)8-6-14/h5-8H,9-13,19H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYRMFLMFYMOPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(aminomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Piperidine Ring: Starting from a suitable precursor, such as 4-methoxybenzaldehyde, the piperidine ring is constructed through a series of reactions including condensation and cyclization.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent.

Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods: In an industrial setting, the production of tert-butyl 4-(aminomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Biological Studies: The compound is used in studies to understand its interaction with biological targets such as receptors and enzymes.

Chemical Biology: It serves as a tool compound in the study of biochemical pathways and mechanisms.

Industrial Applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Functional Group Variations

Aryl-Substituted Piperidines

- tert-Butyl 4-[4-(methoxycarbonyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (5f, ): Replaces the aminomethyl group with a pyrazole ring bearing a 4-methoxyphenyl group. Synthesized in 60% yield via reaction with 4-methoxyphenylhydrazine, forming orange crystals .

tert-Butyl 4-(3-(4-methoxyphenyl)-3-oxopropyl)piperidine-1-carboxylate () :

Heteroaromatic-Substituted Piperidines

- tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (): Substitutes the 4-methoxyphenyl group with a pyridin-3-yl group. The pyridine ring introduces basicity and hydrogen-bonding capabilities, which could enhance interactions with charged biological targets .

Alkyl-Substituted Piperidines

Electron-Withdrawing Group Modifications

- tert-Butyl 4-(cyanomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate (): Replaces the aminomethyl group with a cyanomethyl group. The cyano group’s electron-withdrawing nature may reduce nucleophilicity at the 4-position, affecting downstream derivatization .

Physicochemical Properties

- NMR Shifts: Target Compound: Expected δ ~7.3–6.8 ppm (aromatic protons), δ ~3.8 ppm (methoxy group), and δ ~3.0–2.5 ppm (piperidine and aminomethyl protons). 3b (): δ 1.26–1.44 ppm (methylpentyl protons), δ 3.75 ppm (Boc methyl groups) . 5f (): δ 8.1–7.4 ppm (pyrazole and aryl protons), δ 3.90 ppm (methoxycarbonyl group) .

Biological Activity

Tert-butyl 4-(aminomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate, commonly referred to as TBAMPP, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C16H25N3O3

- Molecular Weight : 307.39 g/mol

- CAS Number : 1246532-96-6

TBAMPP is characterized by the presence of a piperidine ring, an aminomethyl group, and a methoxyphenyl substituent, which are crucial for its biological activity. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

Antitumor Activity

Recent studies have indicated that TBAMPP exhibits significant antitumor properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects. The following table summarizes key findings regarding its antitumor activity:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT116 (Colon Cancer) | 2.30 | |

| Jurkat (Leukemia) | < 10 | |

| HepG2 (Liver Cancer) | < 5 |

The compound's efficacy appears to be linked to the methoxyphenyl group, which may enhance interaction with cellular targets involved in tumor growth.

Anticonvulsant Activity

In addition to its antitumor effects, TBAMPP has shown potential anticonvulsant activity. A study focusing on piperidine derivatives indicated that modifications on the piperidine ring can lead to enhanced anticonvulsant properties. This suggests that TBAMPP may be a candidate for further development in treating epilepsy or seizure disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR of TBAMPP is essential for optimizing its biological activity. The following aspects have been identified as significant:

- Methoxy Group : The presence of the methoxy group on the phenyl ring contributes to increased electron density, enhancing binding affinity to target proteins.

- Aminomethyl Group : This functional group is critical for biological activity, possibly facilitating interactions with amino acid residues in target enzymes or receptors.

- Piperidine Ring : Variations in the piperidine structure can affect both potency and selectivity towards different biological targets.

Case Studies and Research Findings

- Antiproliferative Studies : In vitro studies have demonstrated that TBAMPP can inhibit the proliferation of various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

- Mechanistic Insights : Molecular dynamics simulations suggest that TBAMPP interacts primarily through hydrophobic contacts with target proteins involved in cell cycle regulation .

- Combination Therapy Potential : Preliminary data indicate that TBAMPP may enhance the efficacy of other anticancer agents when used in combination therapy, suggesting a synergistic effect .

Q & A

Q. What structural analogs of this compound are prioritized for drug discovery?

- Methodological Answer :

- Piperidine Modifications : Replace tert-butyl with cyclopropane (e.g., ) to enhance metabolic stability.

- Amino Substituents : Explore 4-aminomethyl vs. 4-carbamoyl derivatives (e.g., ) for solubility differences.

- Pharmacophore Mapping : Use MoKa or Petra to identify critical functional groups for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.